2,4-Dihydroxy-5-methylbenzaldehyde
Overview
Description
2,4-Dihydroxy-5-methylbenzaldehyde is an organic compound with the molecular formula C8H8O3. It is a derivative of benzaldehyde, featuring two hydroxyl groups and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dihydroxy-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,4-dihydroxy-5-methyltoluene using oxidizing agents such as chromyl chloride or manganese dioxide. The reaction typically occurs under controlled conditions to ensure the selective formation of the aldehyde group.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar oxidation processes. The choice of oxidizing agent and reaction conditions may vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromyl chloride, manganese dioxide, or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, often facilitated by strong acids or Lewis acids.
Major Products Formed:
Oxidation: Formation of carboxylic acids or further oxidation products.
Reduction: Production of 2,4-dihydroxy-5-methylbenzyl alcohol.
Substitution: Introduction of various substituents onto the benzene ring, leading to derivatives with different functional groups.
Scientific Research Applications
2,4-Dihydroxy-5-methylbenzaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as an intermediate in pharmaceutical synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Dihydroxy-5-methylbenzaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity and signaling pathways. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2-Hydroxy-5-methylbenzaldehyde
2,4-Dimethoxybenzaldehyde
2,4-Dihydroxy-5-methoxybenzaldehyde
Properties
IUPAC Name |
2,4-dihydroxy-5-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-6(4-9)8(11)3-7(5)10/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATWPRIBCRVOHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610809 | |
Record name | 2,4-Dihydroxy-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39828-37-0 | |
Record name | 2,4-Dihydroxy-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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